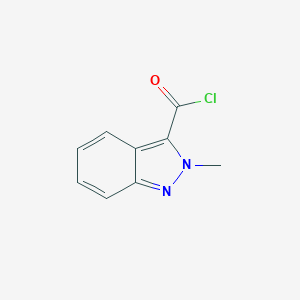

2-methyl-2H-indazole-3-carbonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylindazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-12-8(9(10)13)6-4-2-3-5-7(6)11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHHZBVZNGCEOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428753 | |

| Record name | 2-methyl-2H-indazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181071-92-1 | |

| Record name | 2-methyl-2H-indazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 2h Indazole 3 Carbonyl Chloride

Synthetic Routes to 2-Methyl-2H-indazole-3-carboxylic acid Precursors

The preparation of 2-methyl-2H-indazole-3-carboxylic acid can be approached through two main strategies: the modification of a pre-existing indazole core or the de novo construction of the desired 2-methyl-2H-indazole ring system.

Regioselective N2-Alkylation of Indazole Carboxylic Acid Derivatives

The alkylation of the indazole ring system is a common method for introducing substituents onto the nitrogen atoms. However, a significant challenge is controlling the regioselectivity, as the reaction can occur at either the N1 or N2 position, leading to a mixture of isomers. researchgate.netd-nb.info The synthesis of the desired 2-methyl-2H-indazole isomer requires conditions that specifically favor alkylation at the N2 position.

The direct methylation of indazole-3-carboxylic acid or its ester derivatives using standard methylating agents like methyl iodide or dimethyl sulfate is a primary route. The choice of reaction conditions, particularly the base and solvent, plays a crucial role in directing the methylation to the N2 position. While some conditions, such as using sodium hydride (NaH) in tetrahydrofuran (THF), have been shown to favor N1 alkylation for many C-3 substituted indazoles, other conditions can be employed to enhance the yield of the N2 isomer. researchgate.netd-nb.info For instance, Mitsunobu conditions have demonstrated a strong preference for the formation of the N2-alkylated regioisomer. d-nb.info

Controlling the N1/N2 isomer ratio is a critical aspect of synthesizing 2-methyl-2H-indazole derivatives. The outcome of the alkylation reaction is influenced by a combination of steric and electronic factors of the indazole substrate, as well as the specific reaction conditions employed. d-nb.infonih.gov

Factors Influencing Regioselectivity:

Base and Solvent System: The choice of base and solvent can significantly alter the N1/N2 product ratio. For example, while NaH in THF often favors N1 products, solvent-dependent regioselectivity has been observed with other systems like NaHMDS in THF or DMSO. d-nb.info

Substituents: The electronic nature and position of substituents on the indazole ring can direct the alkylation. Electron-withdrawing groups at the C7 position, for instance, have been shown to confer excellent N2 regioselectivity (≥ 96%). d-nb.info In contrast, a method using indazole-3-carboxylic acid as the starting material has been developed to provide selective N1-alkylation, highlighting the nuanced control required. diva-portal.org

Thermodynamic vs. Kinetic Control: In general, N1-substituted indazoles are the thermodynamically favored products. mdpi.com However, specific conditions can be used to favor the kinetically formed N2 product.

If a mixture of N1 and N2 isomers is formed, separation is typically achieved using chromatographic techniques such as column chromatography or semi-preparative HPLC. The distinct polarity and physical properties of the two isomers allow for their effective isolation. researchgate.netd-nb.info

Table 1: Conditions Influencing Regioselectivity of Indazole N-Alkylation

| Condition | Preferred Isomer | Notes |

|---|---|---|

| NaH in THF | N1 | High N1 selectivity observed for various C-3 substituted indazoles. d-nb.info |

| Mitsunobu Reaction | N2 | Shows a strong preference for the formation of the N2 regioisomer. d-nb.info |

| C7-NO₂ or C7-CO₂Me Substituents | N2 | Confers excellent N2 regioselectivity (≥ 96%). d-nb.info |

| Indazole-3-carboxylic acid starting material | N1 | A specific method was developed for selective N1-alkylation. diva-portal.org |

Hydrolysis of 2-Methyl-2H-indazole-3-carboxylic acid Esters

In many synthetic schemes, the N-methylation step is performed on an ester of indazole-3-carboxylic acid, such as the methyl or ethyl ester, to improve solubility and reactivity. nih.govprepchem.com Once the 2-methyl-2H-indazole-3-carboxylate ester is obtained and isolated, the final step to obtain the target carboxylic acid is ester hydrolysis.

This is typically accomplished under basic conditions, for example, by heating the ester with an aqueous solution of a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidification to precipitate the carboxylic acid. The reaction progress is monitored until the starting ester is fully consumed.

De Novo Synthesis of the 2-Methyl-2H-Indazole Core

An alternative to modifying a pre-existing indazole is to construct the 2-methyl-2H-indazole ring from simpler, often acyclic, precursors. This approach can offer better control over regioselectivity, directly yielding the desired N2-substituted product.

Various methods exist for forming the indazole ring through cyclization reactions that create the N-N bond. One notable approach is the Cadogan reaction, which involves the reductive cyclization of o-nitrobenzylidene amines. mdpi.com In a related strategy, substituted 2H-indazoles can be synthesized from ortho-imino-nitrobenzene substrates, which undergo reductive cyclization promoted by a reducing agent like tri-n-butylphosphine. organic-chemistry.org

Another powerful modern technique is the [3+2] dipolar cycloaddition of arynes and sydnones, which provides a rapid and efficient route to 2H-indazoles under mild conditions, often with excellent yields and no contamination from the 1H-indazole isomer. nih.gov Copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines (such as methylamine), and sodium azide also serve as an effective one-pot synthesis for 2H-indazoles. organic-chemistry.org These de novo methods are particularly valuable as they build the correctly substituted ring system from the ground up, avoiding the issue of N1/N2 isomer mixtures inherent in the alkylation route.

Table 2: De Novo Synthetic Routes to 2H-Indazoles

| Method | Precursors | Key Features |

|---|---|---|

| Reductive Cyclization | ortho-imino-nitrobenzene substrates | Operationally simple, mild, and efficient one-pot synthesis. organic-chemistry.org |

| [3+2] Dipolar Cycloaddition | Arynes and Sydnones | Mild reaction conditions, high yields, and avoids 1H-indazole byproducts. nih.gov |

| Copper-Catalyzed 3-Component Reaction | 2-bromobenzaldehydes, primary amines, sodium azide | One-pot synthesis with a broad substrate scope. organic-chemistry.org |

Reductive Cyclization Approaches

Reductive cyclization represents a significant strategy for the regioselective synthesis of 2H-indazoles. A prominent example is the Cadogan reaction, which involves the deoxygenative cyclization of ortho-nitrobenzylidene anilines or related imines. organic-chemistry.orgacs.org This transformation is typically mediated by trivalent phosphorus reagents, such as triethyl phosphite or tri-n-butylphosphine. nih.govacs.org The classical Cadogan reaction often requires high temperatures (e.g., >150 °C in refluxing triethyl phosphite). nih.govmdpi.com However, recent advancements have enabled these reactions to proceed under milder conditions.

A notable development is a one-pot method that combines the condensation of an ortho-nitrobenzaldehyde with an amine (aliphatic or aromatic) and a subsequent Cadogan reductive cyclization. organic-chemistry.orgnih.gov This approach uses tri-n-butylphosphine as the reducing agent in a protic solvent like isopropanol at a lower temperature of 80°C. organic-chemistry.orgacs.org This one-pot procedure is operationally simple, avoids the isolation of the intermediate imine, and enhances safety by lowering the temperature and limiting the amount of the reducing agent required. acs.org The reaction is believed to proceed through a nitrene intermediate generated by the deoxygenation of the nitro group. nih.gov This methodology has proven effective for a wide range of electronically diverse substrates, providing moderate to excellent yields of structurally varied 2H-indazoles. organic-chemistry.orgacs.org

| Method | Reducing Agent | Typical Conditions | Key Features |

| Classic Cadogan | Triethyl phosphite | >150 °C, neat reagent | High temperature, effective for many substrates. nih.govmdpi.com |

| Mild One-Pot | Tri-n-butylphosphine | 80 °C, isopropanol | Lower temperature, enhanced safety, avoids intermediate isolation. organic-chemistry.orgacs.org |

| Catalytic Cadogan | PIII/PV redox cycling | Varies | Uses a catalytic amount of phosphorus reagent. nih.gov |

Multi-component and Tandem Reactions for 2H-Indazoles

One effective multi-component approach involves a copper-catalyzed, one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide. organic-chemistry.org This method demonstrates broad substrate scope and high tolerance for various functional groups. organic-chemistry.org Another innovative cascade reaction has been developed for synthesizing 2H-indazole derivatives using a palladium catalyst. nih.gov

Tandem reactions that form multiple bonds in a sequential manner are also powerful tools. For instance, a base-catalyzed tandem reaction involving C-C and N-N bond formations has been used to convert N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides into 2H-indazole 1-oxides under mild conditions, which can then be deoxygenated to the corresponding 2H-indazoles. nih.gov These advanced synthetic methods provide robust and versatile access to the 2H-indazole scaffold, a crucial precursor for 2-methyl-2H-indazole-3-carbonyl chloride.

| Reaction Type | Catalyst/Reagent | Components/Starting Material | Key Feature |

| Three-Component | Copper(I) oxide nanoparticles | 2-Bromobenzaldehydes, primary amines, sodium azide | Ligand-free, green solvent (PEG 300). organic-chemistry.org |

| Palladium-Catalyzed | Pd catalyst, t-Bu₃PHBF₄ ligand | Functionalized bromo-derivatives | One-pot synthesis with good yields. nih.gov |

| Tandem C-C/N-N Formation | DBU (base) | 2-Nitrobenzenesulfonylated α–aminoketones | Mild conditions, quantitative conversion to intermediate. nih.gov |

Conversion of 2-Methyl-2H-indazole-3-carboxylic acid to this compound

The final step in the synthesis is the conversion of the carboxylic acid group at the C-3 position of the 2-methyl-2H-indazole core into a more reactive acid chloride. This is a standard transformation in organic synthesis, preparing the molecule for subsequent reactions such as amidation or esterification. Several common chlorinating agents can be employed for this purpose.

Utilization of Thionyl Chloride

Thionyl chloride (SOCl₂) is a widely used and highly effective reagent for converting carboxylic acids to their corresponding acyl chlorides. masterorganicchemistry.com The reaction involves the carboxylic acid attacking the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. masterorganicchemistry.com These gaseous byproducts are easily removed from the reaction mixture, driving the reaction to completion. A patent describing the synthesis of Granisetron provides a relevant example, where the analogous compound 1-methylindazole-3-carboxylic acid is converted to its acid chloride using thionyl chloride by conventional methods. google.com The reaction is typically performed in an inert solvent, such as dichloromethane or toluene, often under reflux conditions.

Application of Phosphorus Chlorides (PCl₃, PCl₅)

Phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) are alternative reagents for the conversion of carboxylic acids to acid chlorides. masterorganicchemistry.com Both reagents are effective, though their stoichiometry and byproducts differ. When using PCl₅, one equivalent of the reagent reacts with the carboxylic acid to produce the desired acyl chloride, phosphoryl chloride (POCl₃), and HCl. With PCl₃, three equivalents of the carboxylic acid are required for each equivalent of the reagent, yielding three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃). The choice between these reagents and thionyl chloride may depend on the specific substrate, desired reaction conditions, and the ease of separation of the product from the byproducts.

Optimization of Reaction Conditions and Isolation Procedures

Optimizing the conversion of 2-methyl-2H-indazole-3-carboxylic acid to the acid chloride is crucial for maximizing yield and purity. Key parameters to consider include the choice of chlorinating agent, solvent, reaction temperature, and reaction time. For instance, using thionyl chloride, the reaction may be run neat or in a solvent like dichloromethane. google.com The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction through the formation of the Vilsmeier reagent.

Isolation of the product, this compound, requires careful handling due to its reactivity, particularly its sensitivity to moisture. After the reaction is complete, excess chlorinating agent and solvent are typically removed under reduced pressure. google.com Since the product is often a solid, it may be purified by recrystallization from a suitable non-protic solvent or by column chromatography on silica gel if necessary. mdpi.com In many cases, the crude acid chloride is of sufficient purity to be used directly in the subsequent reaction step without extensive purification. google.com

Reactivity and Derivatization of 2 Methyl 2h Indazole 3 Carbonyl Chloride

Nucleophilic Acylation Reactions

The core reactivity of 2-methyl-2H-indazole-3-carbonyl chloride lies in nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is expelled, resulting in the formation of a new acyl derivative. The general mechanism involves the addition of the nucleophile to the carbonyl group, followed by the elimination of the chloride.

Amide Bond Formation with Amines

The reaction of this compound with primary and secondary amines is a robust and efficient method for the synthesis of 2-methyl-2H-indazole-3-carboxamides. This transformation is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct generated during the reaction, thereby preventing the protonation of the amine nucleophile.

Primary amines readily react with this compound to furnish the corresponding N-substituted amides. The reaction proceeds smoothly under standard acylation conditions, often employing a tertiary amine base such as triethylamine or pyridine in an inert solvent like dichloromethane or tetrahydrofuran at room temperature. A wide array of primary amines, including aliphatic and aromatic amines, can be utilized, providing access to a diverse library of 2-methyl-2H-indazole-3-carboxamides.

| Amine Reactant | Base | Solvent | Product |

| Alkylamine (e.g., propylamine) | Triethylamine | Dichloromethane | N-Alkyl-2-methyl-2H-indazole-3-carboxamide |

| Aniline (B41778) | Pyridine | Tetrahydrofuran | N-Aryl-2-methyl-2H-indazole-3-carboxamide |

Similarly, secondary amines react with this compound to yield N,N-disubstituted amides. The reaction conditions are analogous to those used for primary amines, involving a base and an aprotic solvent. The steric hindrance of the secondary amine can influence the reaction rate, but in most cases, the desired amide products are obtained in good yields.

| Amine Reactant | Base | Solvent | Product |

| Dialkylamine (e.g., diethylamine) | Triethylamine | Dichloromethane | N,N-Dialkyl-2-methyl-2H-indazole-3-carboxamide |

| Cyclic amine (e.g., piperidine) | Pyridine | Tetrahydrofuran | 1-(2-Methyl-2H-indazole-3-carbonyl)piperidine |

Esterification with Alcohols

Esterification of this compound with alcohols provides the corresponding 2-methyl-2H-indazole-3-carboxylates. This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and an acid scavenger. The reaction can be carried out with a variety of primary and secondary alcohols. The use of the highly reactive acyl chloride allows for esterification to occur under milder conditions than the traditional Fischer esterification of the parent carboxylic acid.

| Alcohol Reactant | Base | Solvent | Product |

| Methanol | Pyridine | Dichloromethane | Methyl 2-methyl-2H-indazole-3-carboxylate |

| Ethanol | Triethylamine | Tetrahydrofuran | Ethyl 2-methyl-2H-indazole-3-carboxylate |

| Isopropanol | Pyridine | Dichloromethane | Isopropyl 2-methyl-2H-indazole-3-carboxylate |

Thioester Synthesis

In a similar fashion to alcohols, thiols can react with this compound to form thioesters. The reaction is generally carried out under basic conditions to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then attacks the carbonyl carbon of the acyl chloride. This method provides a straightforward route to S-alkyl and S-aryl 2-methyl-2H-indazole-3-carbothioates.

| Thiol Reactant | Base | Solvent | Product |

| Ethanethiol | Triethylamine | Dichloromethane | S-Ethyl 2-methyl-2H-indazole-3-carbothioate |

| Thiophenol | Pyridine | Tetrahydrofuran | S-Phenyl 2-methyl-2H-indazole-3-carbothioate |

Reduction Reactions of the Carbonyl Chloride Moiety

The carbonyl group in this compound can be reduced to either an aldehyde or a primary alcohol, depending on the choice of reducing agent and reaction conditions.

The reduction of an acyl chloride to an aldehyde requires a mild and selective reducing agent to prevent over-reduction to the primary alcohol. chemistrysteps.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are unsuitable for this purpose as they will reduce the initially formed aldehyde further. chemistrysteps.commasterorganicchemistry.com Two common methods for this selective transformation are the Rosenmund reduction and the use of sterically hindered hydrides.

Rosenmund Reduction: This catalytic hydrogenation process involves treating the acyl chloride with hydrogen gas over a palladium catalyst that has been "poisoned," typically with barium sulfate (Pd/BaSO₄) and often a sulfur-containing compound like quinoline-sulfur or thiourea. wikipedia.orgbyjus.comalfa-chemistry.com The poison deactivates the catalyst just enough to stop the reduction at the aldehyde stage, preventing subsequent reduction to the alcohol. wikipedia.orgbyjus.com This method is effective for converting this compound into 2-methyl-2H-indazole-3-carbaldehyde.

Lithium Tri(t-butoxy)aluminum Hydride (LiAlH(Ot-Bu)₃): This is a sterically hindered and less reactive derivative of LiAlH₄. chemistrysteps.compdvpmtasgaon.edu.in Its reduced reactivity allows for the selective reduction of highly reactive acyl chlorides to aldehydes, while being slow to react with the aldehyde product, especially at low temperatures (e.g., -78 °C). chemistrysteps.comlibretexts.orglibretexts.org This reagent provides a valuable alternative to the Rosenmund reduction for synthesizing 2-methyl-2H-indazole-3-carbaldehyde. masterorganicchemistry.com

Full reduction of the carbonyl chloride moiety to a primary alcohol can be achieved using powerful hydride-donating reagents.

Lithium Aluminum Hydride (LiAlH₄): This is a strong, unselective reducing agent capable of reducing a wide variety of carbonyl compounds, including acyl chlorides, to alcohols. chemistrysteps.compdvpmtasgaon.edu.in The reaction involves the nucleophilic addition of two hydride ions. The first displaces the chloride ion to form an intermediate aldehyde, which is immediately reduced further by a second hydride ion to form an alkoxide. Subsequent aqueous workup protonates the alkoxide to yield the primary alcohol, (2-methyl-2H-indazol-3-yl)methanol.

Sodium Borohydride (NaBH₄): While generally less reactive than LiAlH₄, sodium borohydride is also capable of reducing acyl chlorides to primary alcohols. chemistrysteps.com A study involving the reduction of a related ketone, 2-(2-carbonylmethyl)-2H-indazole, to an alcohol using NaBH₄ demonstrates the compatibility of this reagent with the indazole scaffold. nih.gov

A summary of reduction outcomes is presented below:

| Reagent | Product Type | Specific Product |

|---|---|---|

| H₂, Pd/BaSO₄ (poisoned) | Aldehyde | 2-Methyl-2H-indazole-3-carbaldehyde |

| LiAlH(Ot-Bu)₃ | Aldehyde | 2-Methyl-2H-indazole-3-carbaldehyde |

| LiAlH₄ | Primary Alcohol | (2-Methyl-2H-indazol-3-yl)methanol |

| NaBH₄ | Primary Alcohol | (2-Methyl-2H-indazol-3-yl)methanol |

Other Functional Group Transformations

The chloride of the acyl chloride group can be exchanged for other halogens (fluoride, bromide, or iodide) to form different acyl halides. These transformations are useful as they can alter the reactivity of the carbonyl group for subsequent synthetic steps. Such exchange reactions typically proceed via nucleophilic substitution at the carbonyl carbon. While reactions involving the exchange of halogens on aryl or vinyl halides are common, similar principles can be applied to acyl halides. byjus.comlibretexts.org For example, isotopic exchange between benzoyl iodide and elementary iodine, as well as between benzoyl bromide and bromine, has been demonstrated in non-polar solvents. chemistrysteps.com

Mechanistic and Theoretical Investigations of 2 Methyl 2h Indazole 3 Carbonyl Chloride Transformations

Elucidation of Acyl Chloride Formation Mechanisms

The synthesis of 2-methyl-2H-indazole-3-carbonyl chloride typically proceeds from its corresponding carboxylic acid, 2-methyl-2H-indazole-3-carboxylic acid. A common and effective reagent for this transformation is thionyl chloride (SOCl₂). The mechanism is a well-established pathway for converting carboxylic acids to acyl chlorides. ije.irnist.gov

The reaction initiates with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. dntb.gov.uaamazonaws.com This step forms a protonated chlorosulfite intermediate. A chloride ion, which can be generated from thionyl chloride, then acts as a base to deprotonate the intermediate, yielding a key acyl chlorosulfite species and hydrogen chloride (HCl). acs.org

In the final stage, the chloride ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chlorosulfite intermediate. ije.iramazonaws.com This leads to the formation of a tetrahedral intermediate which subsequently collapses. The collapse is driven by the reformation of the carbonyl double bond and the elimination of the chlorosulfite group. This leaving group is unstable and readily decomposes into sulfur dioxide (SO₂) gas and another chloride ion. dntb.gov.uaacs.org The formation of the gaseous byproducts, SO₂ and HCl, makes this reaction effectively irreversible as they escape from the reaction mixture. acs.org

The step-wise mechanism is detailed below:

Nucleophilic Attack: The oxygen of the carboxylic acid's -OH group attacks the sulfur atom of SOCl₂.

Intermediate Formation: A protonated chlorosulfite intermediate is formed.

Deprotonation: A base (e.g., another molecule of the carboxylic acid or a chloride ion) removes the proton from the oxygen, forming an acyl chlorosulfite intermediate.

Nucleophilic Acyl Substitution: A chloride ion attacks the carbonyl carbon.

Tetrahedral Intermediate Collapse: The tetrahedral intermediate collapses, eliminating the chlorosulfite group, which decomposes to SO₂ and Cl⁻.

Kinetic and Thermodynamic Aspects of Derivatization Reactions

Derivatization reactions of this compound involve nucleophilic acyl substitution, where a nucleophile (such as an amine, alcohol, or water) replaces the chloride. nist.govresearchgate.net These reactions are generally rapid and thermodynamically favorable due to the high reactivity of the acyl chloride functional group.

Kinetic Aspects: The rate of derivatization is highly dependent on the nucleophilicity of the attacking species and the reaction conditions. Acyl chlorides are the most reactive of the carboxylic acid derivatives, and their reactions are typically fast. nist.gov For instance, in reactions with amines (aminolysis), electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups on the acyl chloride's aromatic ring can increase the electrophilicity of the carbonyl carbon, also enhancing reactivity. anl.gov

Kinetic studies on analogous systems, such as the reaction between benzoyl chloride and aniline (B41778), provide insight into the reaction rates and activation energies that can be expected for these transformations. dntb.gov.uanih.gov A kinetic model for this reaction reveals rapid main reactions, with rate constants indicating near-instantaneous conversion at room temperature. amazonaws.comacs.org

Interactive Table: Kinetic Parameters for the Analogous Reaction of Benzoyl Chloride with Aniline

This table presents kinetic data for the reaction of benzoyl chloride with aniline, serving as a model to understand the derivatization kinetics of this compound.

| Parameter | Value | Unit | Temperature (°C) |

| Rate Constant (k₁) | 163.9 | L·mol⁻¹·s⁻¹ | 20 |

| Activation Energy (Ea) | 10.9 | kJ·mol⁻¹ | N/A |

| Pre-exponential Factor (A) | 1.1 x 10⁴ | L·mol⁻¹·s⁻¹ | N/A |

Data sourced from a kinetic study of the benzoyl chloride and aniline reaction. amazonaws.com

Computational Chemistry Approaches

Computational chemistry offers powerful tools for investigating the transformations of this compound at a molecular level, providing insights that complement experimental findings.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and model reaction mechanisms. For the transformations of this compound, DFT can be employed to map the entire potential energy surface of a reaction, such as its hydrolysis or aminolysis. nih.gov

This approach involves calculating the energies of the ground states (reactants and products) and, crucially, the transition states (TS). By identifying the transition state structure, which is a first-order saddle point on the potential energy surface characterized by a single imaginary frequency, the activation energy (Ea or ΔG‡) for the reaction can be determined. A lower activation energy corresponds to a faster reaction rate.

DFT calculations can distinguish between different possible mechanisms, such as a concerted Sₙ2-type pathway versus a stepwise addition-elimination pathway involving a tetrahedral intermediate. nih.gov The solvent's effect on the reaction pathway can also be modeled using implicit or explicit solvent models, providing a more accurate picture of the reaction in solution.

Interactive Table: Typical Outputs from a DFT Study of a Reaction Pathway

This conceptual table illustrates the kind of data generated from DFT calculations to analyze a reaction mechanism.

| Calculation Type | Parameter | Significance |

| Geometry Optimization | Bond lengths, angles | Determines the stable structures of reactants, intermediates, and products. |

| Frequency Calculation | Vibrational frequencies | Confirms minima (no imaginary frequencies) and transition states (one imaginary frequency). |

| Transition State Search | Activation Energy (ΔG‡) | Quantifies the energy barrier for the reaction, relating directly to reaction kinetics. |

| Intrinsic Reaction Coordinate (IRC) | Reaction Path | Confirms that a found transition state connects the correct reactants and products. |

| Thermochemical Analysis | ΔH, ΔG | Determines the overall enthalpy and Gibbs free energy change of the reaction. |

Molecular modeling techniques are instrumental in predicting the reactivity and selectivity of this compound towards various nucleophiles. By analyzing the electronic properties of the molecule, a detailed profile of its reactivity can be constructed.

One common approach is the calculation of the electrostatic potential (ESP) map. The ESP map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the ESP map would show a significant positive potential (electrophilic character) on the carbonyl carbon, confirming it as the primary site for nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) theory is another powerful tool. It posits that reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The energy gap between the nucleophile's HOMO and the acyl chloride's LUMO can be correlated with reactivity; a smaller gap generally implies a more facile reaction. The spatial distribution and coefficients of the LUMO on the acyl chloride can predict regioselectivity, as the nucleophile will preferentially attack the atom with the largest LUMO coefficient, which is expected to be the carbonyl carbon.

Furthermore, computational models can predict the regioselectivity of further functionalization on the indazole ring itself, should such reactions be considered. These models analyze various electronic and steric factors to predict whether substitution will occur at the N-1 or N-2 positions of the indazole core in subsequent synthetic steps.

Advanced Synthetic Applications of 2 Methyl 2h Indazole 3 Carbonyl Chloride

Construction of Complex Polycyclic and Heterocyclic Frameworks

The acyl chloride moiety of 2-methyl-2H-indazole-3-carbonyl chloride is a key functional group for constructing more complex molecular architectures. It can be employed in intramolecular reactions, such as Friedel-Crafts acylations, to fuse new rings onto the indazole core, leading to the formation of polycyclic aromatic systems.

In intermolecular reactions, it can react with dinucleophiles to generate novel heterocyclic frameworks. For instance, condensation with a 1,2-phenylenediamine could yield a benzimidazole-substituted indazole, while reaction with hydrazine (B178648) could produce a triazole-containing structure. These new frameworks significantly expand the chemical space accessible from the indazole core, enabling the synthesis of compounds with potentially unique biological or material properties. Research has demonstrated the synthesis of 3-carboxamido-2H-indazole derivatives, highlighting the utility of the C-3 position in elaborating the indazole scaffold. nih.gov

Integration into Multi-Step Synthesis of Indazole-Containing Scaffolds

This compound is an essential intermediate in the multi-step synthesis of complex, biologically active molecules. The conversion of the corresponding carboxylic acid to the highly reactive acyl chloride is a standard step to facilitate amide bond formation with various amines, a crucial reaction in the synthesis of many pharmaceutical agents.

A prominent example is its application in the synthesis of dual inhibitors of the anti-apoptotic proteins Myeloid Cell Leukemia-1 (MCL-1) and B-cell lymphoma-2 (BCL-2). nih.gov In these synthetic sequences, the 2-methyl-2H-indazole-3-carboxylic acid core is activated, often by conversion to the acyl chloride or through the use of peptide coupling agents. This activated intermediate is then reacted with a sulfonamide or another amine-containing fragment to yield the final indazole-3-acylsulfonamide or carboxamide product. nih.gov This strategy demonstrates the compound's role as a reliable building block for systematically constructing complex molecular scaffolds with targeted biological activity.

Table 1: Exemplary Multi-Step Synthesis Involving Indazole Core Activation

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product Type |

| 1 | 2-Methyl-2H-indazole-3-carboxylic acid | Oxalyl chloride or SOCl₂ | Formation of Acyl Chloride | This compound |

| 2 | This compound | Sulfonamide (R-SO₂NH₂) | Amide bond formation | Indazole-3-acylsulfonamide |

| 3 | This compound | Amine (R-NH₂) | Amide bond formation | Indazole-3-carboxamide |

Role in Scaffold Hopping Strategies for Novel Chemical Entity Generation

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemotypes with similar biological activity but different core structures, often leading to improved pharmacological properties. The 2-methyl-2H-indazole-3-carboxylic acid scaffold, utilized via its carbonyl chloride, has been successfully employed in such strategies. nih.gov

In the development of MCL-1/BCL-2 dual inhibitors, researchers performed a scaffold hop from a known indole-2-carboxylic acid framework to the 2-substituted indazole-3-carboxylic acid scaffold. nih.govrsc.org This strategic change was significant because while it maintained the critical 1,2-relationship between a key binding group and the carboxylic acid function, the altered geometry and electronic properties of the indazole ring offered a new chemical entity. nih.gov This hop transformed MCL-1 selective inhibitors into potent dual MCL-1/BCL-2 inhibitors, which is therapeutically significant as upregulation of MCL-1 is a primary cause of resistance to BCL-2 selective inhibitors like Venetoclax. nih.govrsc.org The elaboration of the resulting indazole-3-carboxylic acid into a family of indazole-3-acylsulfonamides further improved the inhibitory activity against both protein targets. nih.gov

Table 2: Comparison of Scaffolds in Drug Discovery

| Feature | Original Scaffold | Hopped Scaffold |

| Core Structure | Indole-2-carboxylic acid | 2-Methyl-2H-indazole-3-carboxylic acid |

| Key Functionality | Carboxylic acid | Carboxylic acid (as acylsulfonamide) |

| Biological Target | MCL-1 (selective) | MCL-1 and BCL-2 (dual) nih.gov |

| Rationale | Preserve essential binding interactions while creating a novel chemotype with different physicochemical properties. nih.gov |

Preparation of Advanced Research Reagents and Probes

The reactivity of this compound makes it an excellent starting material for the synthesis of specialized chemical tools for research, such as fluorescent probes. The indazole nucleus itself is a fluorophore, and its derivatives have been shown to possess interesting fluorescence properties. nih.govmdpi.com

By using the acyl chloride as a reactive handle, the indazole core can be readily conjugated to other molecules, such as biomolecules, linkers, or other fluorophores, to create sophisticated molecular probes. For example, reacting the carbonyl chloride with an amine-functionalized dye could produce a FRET (Förster Resonance Energy Transfer) probe. Similarly, it can be used to attach the indazole scaffold to a targeting moiety to direct the fluorescent probe to a specific cellular location or protein. The synthesis of styrene- and coumarin-2H-indazoles has been shown to yield compounds with notable fluorescence properties, underscoring the potential of the indazole scaffold in the development of advanced research probes. nih.govmdpi.com

Emerging Trends and Future Research Directions in 2 Methyl 2h Indazole 3 Carbonyl Chloride Chemistry

Development of More Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of indazole derivatives, steering research towards minimizing environmental impact and enhancing safety. Traditional synthetic methods often rely on harsh reagents, toxic solvents, and energy-intensive processes. Consequently, a significant trend is the development of more sustainable routes to 2H-indazoles and their precursors.

Recent research has focused on the use of heterogeneous catalysts, which can be easily recovered and reused, thereby reducing waste. For instance, copper oxide nanoparticles supported on activated carbon have been effectively used as a recyclable catalyst for the synthesis of 2H-indazoles. This method utilizes polyethylene (B3416737) glycol (PEG-400), a biodegradable and low-toxicity solvent, further enhancing its green credentials. researchgate.netnih.gov Another approach involves microwave-assisted organic synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. acs.org

The exploration of bio-based and natural catalysts is also a promising avenue. Studies have demonstrated the use of lemon peel powder as a natural, efficient, and biodegradable catalyst for the synthesis of 1H-indazoles under ultrasound irradiation, a technique that aligns with green chemistry principles by promoting reactions at lower temperatures. researchgate.net While this has been demonstrated for the 1H-indazole isomer, the principles are being explored for regioselective synthesis of 2H-indazoles.

Furthermore, metal-free synthesis is gaining traction. A notable example is the direct C-3-alkoxycarbonylation of 2H-indazoles using alkyl carbazates, which proceeds at room temperature without the need for expensive and potentially toxic metal catalysts. nih.gov This is particularly relevant for the synthesis of precursors to 2-methyl-2H-indazole-3-carbonyl chloride.

| Approach | Key Features | Advantages | References |

|---|---|---|---|

| Heterogeneous Nanocatalysis (CuO@C) | Recyclable catalyst, PEG-400 as a green solvent. | Reduced waste, use of non-toxic solvent, catalyst reusability. | researchgate.netnih.gov |

| Microwave-Assisted Synthesis | Rapid heating and shorter reaction times. | Energy efficiency, faster synthesis. | acs.org |

| Natural Catalysts (e.g., Lemon Peel Powder) | Use of biodegradable and renewable catalysts. | Environmentally benign, low cost. | researchgate.net |

| Metal-Free C-3 Functionalization | Avoids use of heavy metal catalysts. | Reduced toxicity and cost, environmentally friendly. | nih.gov |

Exploration of Novel Catalytic Approaches for Derivatization

The derivatization of the 2H-indazole scaffold is crucial for modulating the pharmacological properties of the resulting compounds. This compound is a key intermediate for such derivatizations, particularly for introducing amide functionalities. Future research is heavily focused on novel catalytic methods that offer high selectivity, efficiency, and functional group tolerance.

Transition Metal-Catalyzed C-H Functionalization: A major area of advancement is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized substrates. researchgate.netelectronicsandbooks.com Palladium and rhodium catalysts have been extensively used for the C-H functionalization of 2H-indazoles, particularly at the C3-position. acs.orgresearchgate.net For example, a palladium-catalyzed C-H functionalization at the C3-position using an isocyanide insertion strategy has been developed for the synthesis of various complex heterocyclic systems. acs.org This approach allows for the construction of multiple chemical bonds in a single operation under environmentally benign conditions. acs.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. nih.govacs.org This approach utilizes light as a clean energy source to drive chemical reactions. Recent studies have demonstrated the use of photocatalysis for the direct C3-amidation, cyanomethylation, and carbamoylation of 2H-indazoles. nih.govmdpi.comresearchgate.net These methods often operate at room temperature and are tolerant of a wide range of functional groups, making them highly attractive for late-stage modification of complex molecules. nih.gov For instance, a transition-metal-free 3-amidation of 2H-indazoles has been achieved using an inexpensive organic photocatalyst, offering a greener alternative to traditional amidation methods that often require costly coupling reagents. nih.govnih.gov

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers unparalleled selectivity and operates under mild, aqueous conditions. While the application of biocatalysis for the direct derivatization of the indazole core is still in its early stages, the potential is significant. For example, halogenases are being explored for the selective halogenation of heterocyclic compounds, which can then serve as handles for further functionalization through cross-coupling reactions. researchgate.net The development of engineered enzymes could enable highly specific modifications of the 2H-indazole scaffold in the future.

| Catalytic Approach | Type of Derivatization | Key Advantages | References |

|---|---|---|---|

| Palladium Catalysis | C3-H Functionalization (e.g., with isocyanides) | High efficiency, construction of multiple bonds in one pot. | acs.org |

| Rhodium Catalysis | C-H Bond Addition (e.g., with aldehydes) | High functional group compatibility, one-step synthesis. | researchgate.net |

| Visible-Light Photocatalysis | C3-Amidation, C3-Cyanomethylation, C3-Carbamoylation | Mild reaction conditions, use of a clean energy source, high functional group tolerance. | nih.govmdpi.comresearchgate.net |

| Biocatalysis (Emerging) | Selective Halogenation (proof-of-concept on other heterocycles) | High selectivity, environmentally friendly (aqueous conditions). | researchgate.net |

Continuous Flow Chemistry Applications

Continuous flow chemistry is revolutionizing chemical synthesis, particularly in the pharmaceutical industry, by offering enhanced safety, scalability, and process control compared to traditional batch methods. acs.orgelectronicsandbooks.comyoutube.com In a flow reactor, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. youtube.com

The synthesis of 2H-indazoles has been successfully adapted to continuous flow processes. For example, the Cadogan reaction, a thermal deoxygenation and cyclization process, has been implemented in a flow setup to produce a range of 2H-indazoles. researchgate.netnih.gov The flow process offers significant advantages, including a contained environment that allows for superheating of the solvent under pressure, leading to faster reaction rates. researchgate.net This method has been used for the multi-gram scale synthesis of 2H-indazoles. researchgate.net

High-Throughput Synthesis and Screening Initiatives

The discovery of new drug candidates relies heavily on the ability to synthesize and screen large libraries of diverse compounds. High-throughput synthesis (HTS) and parallel synthesis techniques are therefore essential tools in modern medicinal chemistry. These approaches are being increasingly applied to the synthesis of indazole derivatives to accelerate the drug discovery process.

Research has demonstrated the successful synthesis of a 200-member library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides using parallel solution-phase methods. nih.govacs.org In this study, the key indazole cyclization reaction was optimized for library production, and automated preparative High-Performance Liquid Chromatography (HPLC) was used for the purification of the final compounds, enabling the generation of a significant number of pure compounds on a multi-milligram scale. nih.gov

The development of robust synthetic routes that are amenable to automation and parallelization is a key focus. The reactivity of this compound makes it an ideal starting point for the creation of large amide libraries. By reacting the carbonyl chloride with a diverse panel of amines in a parallel format, a vast chemical space can be rapidly explored. Future research will likely focus on integrating automated synthesis platforms with high-throughput screening assays to create a seamless workflow from compound synthesis to biological evaluation, thereby significantly accelerating the identification of new indazole-based drug leads.

Q & A

Basic: What are the standard synthetic routes for preparing 2-methyl-2H-indazole-3-carbonyl chloride?

Methodological Answer:

The synthesis typically involves functionalization of the indazole core. A common approach includes:

- Step 1: Preparation of 2-methyl-2H-indazole-3-carboxylic acid via cyclization of substituted hydrazines with appropriate ketones or aldehydes under acidic conditions.

- Step 2: Conversion to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM) at 0–5°C.

- Purification: Recrystallization from DMF/acetic acid mixtures is recommended to isolate high-purity products .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Store under inert gas (argon/nitrogen) at –20°C in anhydrous conditions. Moisture induces hydrolysis to the carboxylic acid.

- Handling: Use sealed reaction vessels and anhydrous solvents (e.g., DCM, THF). Pre-dry glassware at 120°C to eliminate trace moisture.

- Stability Tests: Monitor via FT-IR for carbonyl chloride peak retention (~1770 cm⁻¹) and TLC for degradation products .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹³C NMR to confirm the carbonyl chloride signal (~170–175 ppm) and indazole ring protons (7.0–8.5 ppm in ¹H NMR).

- Mass Spectrometry: High-resolution MS (HRMS) for molecular ion verification (expected [M+H]⁺ ≈ 209.03 g/mol).

- Elemental Analysis: Validate purity (>98%) and rule out residual solvents .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Methodological Answer:

- Stoichiometry: Use 1.1–1.2 equivalents of acyl chloride relative to nucleophiles (e.g., amines) to account for moisture sensitivity.

- Temperature Control: Maintain reactions at –10°C to 0°C to minimize side reactions (e.g., hydrolysis).

- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation with sterically hindered amines .

Advanced: What strategies mitigate competing side reactions during nucleophilic acyl substitution?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize transition states and reduce hydrolysis.

- Protecting Groups: Protect reactive sites on nucleophiles (e.g., tert-butoxycarbonyl [Boc] for amines) before acylation.

- In Situ Monitoring: Employ ReactIR to track carbonyl chloride consumption and detect intermediates .

Advanced: How to resolve contradictions in reported reactivity with heterocyclic amines?

Methodological Answer:

- Mechanistic Analysis: Use DFT calculations to model steric/electronic effects of substituents on the indazole ring.

- Experimental Validation: Compare reactivity of this compound with pyridine vs. imidazole derivatives under identical conditions.

- Solvent Effects: Test in low-dielectric (toluene) vs. high-dielectric (DMSO) solvents to assess polarity-driven reactivity differences .

Advanced: What computational tools are suitable for studying the hydrolysis mechanism of this compound?

Methodological Answer:

- Software: Gaussian or ORCA for density functional theory (DFT) simulations of hydrolysis pathways.

- Parameters: Include solvation models (e.g., PCM for water) and transition-state optimization.

- Validation: Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Advanced: How to design stable prodrugs or conjugates using this acyl chloride?

Methodological Answer:

- Linker Design: Incorporate hydrolytically stable spacers (e.g., polyethylene glycol [PEG]) between the acyl chloride and bioactive moieties.

- In Vitro Testing: Assess stability in PBS (pH 7.4) and human plasma at 37°C over 24–72 hours.

- Bioorthogonal Chemistry: Explore strain-promoted azide-alkyne cycloaddition (SPAAC) for targeted delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.